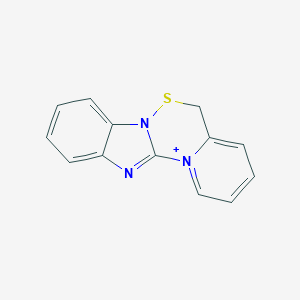
Omeprazole cyclic sulfenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omeprazole cyclic sulfenamide is a chemical compound that has been extensively researched for its potential application in the field of medicine. The compound is a derivative of omeprazole, a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole cyclic sulfenamide has been found to exhibit promising properties that make it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of omeprazole cyclic sulfenamide involves the inhibition of the activity of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH in the body, and its inhibition results in a decrease in the acidity of the surrounding environment. By reducing the acidity, omeprazole cyclic sulfenamide is able to exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of omeprazole cyclic sulfenamide have been extensively studied. The compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, omeprazole cyclic sulfenamide has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Omeprazole cyclic sulfenamide exhibits several advantages when used in lab experiments. The compound is stable and can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, omeprazole cyclic sulfenamide exhibits potent activity at low concentrations, making it a cost-effective compound to use in experiments. However, the compound's mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the research on omeprazole cyclic sulfenamide. One potential area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, omeprazole cyclic sulfenamide could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of omeprazole cyclic sulfenamide involves the reaction of omeprazole with sulfuric acid and hydrogen peroxide. The reaction results in the formation of a cyclic sulfenamide ring, which is responsible for the compound's unique properties. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Omeprazole cyclic sulfenamide has been extensively studied for its potential application in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these indications. Additionally, omeprazole cyclic sulfenamide has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
102332-89-8 |
|---|---|
Produktname |
Omeprazole cyclic sulfenamide |
Molekularformel |
C13H10N3S+ |
Molekulargewicht |
240.31 g/mol |
IUPAC-Name |
9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11,13,15-heptaene |
InChI |
InChI=1S/C13H10N3S/c1-2-7-12-11(6-1)14-13-15-8-4-3-5-10(15)9-17-16(12)13/h1-8H,9H2/q+1 |
InChI-Schlüssel |
MQHNIGPTJLGAGH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
Kanonische SMILES |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
Andere CAS-Nummern |
102332-89-8 |
Synonyme |
omeprazole cyclic sulfenamide omeprazole sulfenamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





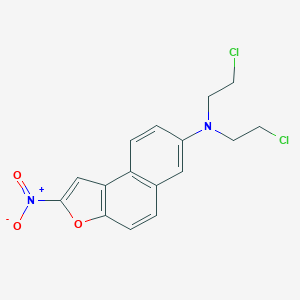
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
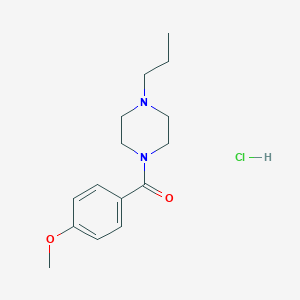
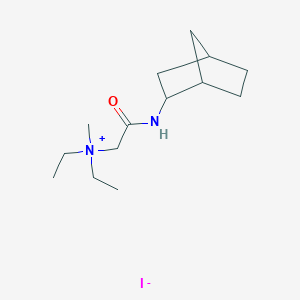

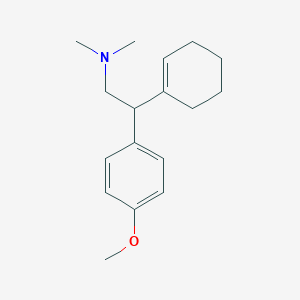

![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
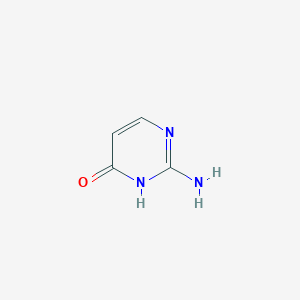
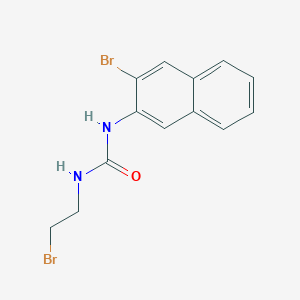
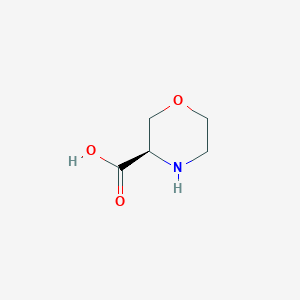
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)